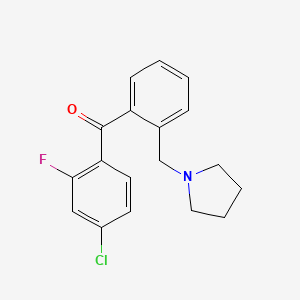

4-Chlor-2-Fluor-2'-Pyrrolidinomethylbenzophenon

Übersicht

Beschreibung

4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone is a complex organic compound with the molecular formula C18H17ClFNO and a molecular weight of 317.79 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the benzophenone core, along with a pyrrolidinomethyl group. It is used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuronal Nitric Oxide Synthase Inhibition

Research indicates that compounds structurally related to 4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone can act as inhibitors of neuronal nitric oxide synthase (nNOS). This enzyme is crucial in the treatment of neurodegenerative diseases and conditions such as cerebral palsy. Studies have shown that specific derivatives exhibit low nanomolar inhibitory activity against nNOS, suggesting potential therapeutic applications in preventing brain injury and managing neurological disorders .

2. Antimicrobial and Anticancer Properties

Preliminary studies on similar compounds have demonstrated promising antimicrobial and anticancer activities. For instance, derivatives with pyrrolidinyl groups have been shown to interact with specific cellular targets, modulating enzyme activity and influencing metabolic pathways. This makes them candidates for further investigation in drug development aimed at treating infections and cancer.

Agricultural Chemistry Applications

1. Herbicide Development

4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone serves as an important intermediate in the synthesis of herbicides. Its ability to inhibit specific biochemical pathways in plants can be harnessed to develop effective weed control agents. The compound's structural features allow it to be modified into various herbicidal formulations, enhancing its efficacy against a broad spectrum of weeds .

Materials Science Applications

1. Photostability and UV Absorption

Due to its benzophenone structure, 4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone exhibits excellent UV absorption properties, making it suitable for applications in photostable materials. It can be incorporated into polymers to enhance their resistance to photodegradation, thereby extending the lifespan of products exposed to sunlight .

Case Studies

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction.

Introduction of Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced via halogenation reactions using appropriate reagents such as chlorine and fluorine sources.

Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core.

Industrial production methods often involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrrolidinomethyl group contributes to the compound’s overall stability and bioavailability. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-fluoro-2’-pyrrolidinomethyl benzophenone can be compared with similar compounds such as:

4-Chloro-2-fluoro benzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties and applications.

2-Fluoro-2’-pyrrolidinomethyl benzophenone: Lacks the chloro substituent, affecting its reactivity and binding affinity.

4-Chloro-2’-pyrrolidinomethyl benzophenone: Lacks the fluoro substituent, leading to variations in its chemical behavior.

Biologische Aktivität

4-Chloro-2-fluoro-2'-pyrrolidinomethyl benzophenone (CFPB) is a compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

CFPB features a benzophenone core structure characterized by two phenyl rings connected by a carbonyl group, with specific substitutions that enhance its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 277.74 g/mol.

Biological Activity Overview

Research indicates that CFPB exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that CFPB may inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Activity : CFPB has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

The mechanism by which CFPB exerts its biological effects involves interaction with specific molecular targets:

- Cell Cycle Regulation : CFPB affects cell cycle progression, leading to increased apoptosis in cancer cells. Studies indicate alterations in the distribution of cells across different phases of the cell cycle upon treatment with CFPB.

- Signal Transduction Pathways : The compound may modulate pathways related to oxidative stress and apoptosis, influencing cellular responses to damage and stress.

Anticancer Activity

A study investigating the cytotoxic effects of CFPB on MCF-7 and HeLa cells revealed significant growth inhibition:

| Concentration (µM) | MCF-7 Viability (%) | HeLa Viability (%) |

|---|---|---|

| 5 | 58.48 | 62.67 |

| 10 | 45.22 | 46.77 |

| 20 | 21.24 | 29.33 |

The IC50 values were determined to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa after a 72-hour incubation period, indicating strong anticancer potential compared to standard treatments like Tamoxifen and Avastin .

Antimicrobial Activity

In antimicrobial assays, CFPB demonstrated effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

CFPB can be compared to other benzophenone derivatives to highlight its unique properties:

| Compound Name | Notable Features |

|---|---|

| 4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone | Different fluorine position; varied biological activity |

| 4-Fluoro-4'-methylbenzophenone | Lacks morpholine; simpler structure |

| 4-Acetylbenzylamine hydrochloride | Amino group instead of morpholine; different reactivity profile |

These comparisons illustrate how specific substitutions in the CFPB structure contribute to its distinct biological activities .

Eigenschaften

IUPAC Name |

(4-chloro-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWXBPTXOJGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643666 | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-91-9 | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.